Ethyl 1-piperidinecarboxylate
Overview
Description
Ethyl 1-piperidinecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is used in various chemical reactions and has a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name ethyl piperidine-1-carboxylate . The exact mass of the molecule is 157.110278721 g/mol .
Chemical Reactions Analysis
This compound is used as a reactant for various chemical reactions. For instance, it has been used in the electosynthesis of N-acyliminium ion equivalents and in the preparation of symmetrical ketones from organolithiums .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.21 g/mol . It has a refractive index n20/D 1.459 (lit.) and a density of 1.018 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
Ethyl 1-piperidinecarboxylate is utilized in synthesizing propanamide derivatives with anticancer potential. For instance, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate was synthesized and evaluated for its anticancer efficacy. Some derivatives exhibited strong anticancer properties, indicating potential therapeutic use in cancer treatment (Rehman et al., 2018).
Key Intermediate in Pharmaceutical Synthesis
Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a derivative of this compound, is a crucial intermediate in synthesizing cisapride, a potent gastrointestinal stimulant. This highlights its importance in pharmaceutical compound synthesis (Kim et al., 2001).
Hydrogenation and Synthesis of Novel Amino Acids
This compound is used in the hydrogenation of specific compounds to synthesize novel amino acids. For example, the synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester involves this compound (Bolós et al., 1994).
Synthesis of Piperidine Substituted Benzothiazole Derivatives
This compound is also employed in creating benzothiazole derivatives. These compounds, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, have demonstrated significant biological activities, such as antibacterial and antifungal properties (Shafi et al., 2021).
Synthesis of Piperidine Methanone Hydrochloride
The compound is used in synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a process involving piperidine-4-carboxylic acid and ethyl carbonochloridate. This demonstrates its role in complex chemical syntheses (Zheng Rui, 2010).
Crystal Structures of Piperidine Analogues
This compound derivatives have been studied for their crystal structures, contributing to understanding molecular interactions in various compounds. This is vital for drug development and pharmaceutical research (Mambourg et al., 2021).
Investigation in Immune Potentiating Agents
Ethyl nipecotate, a related compound, has been studied for its role in synthesizing immune potentiating agents. This shows the broader relevance of this compound derivatives in medical research, particularly in developing treatments for infectious diseases (Sun et al., 2013).
Gas Phase Elimination Study
Studies on the kinetics of gas-phase elimination of ethyl 1-piperidine carboxylate contribute to a deeper understanding of its chemical behavior under various conditions. Such studies are essential in chemical engineering and process optimization (Rosas et al., 2005).
Mechanism of Action
Target of Action
Ethyl piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine, a related compound, is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.31 cm/s .
Result of Action
It is known that related compounds such as piperine have numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Action Environment
It is known that the compound is very soluble in water , which could potentially influence its action and stability in different environments.
Safety and Hazards
Future Directions
Piperidines, including Ethyl 1-piperidinecarboxylate, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the future, more research and development will likely be conducted in this field .
Properties
IUPAC Name |
ethyl piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVHAUJXLGZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201362 | |
Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-94-0 | |
Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5325-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-piperidinecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-piperidinecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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A1: The research highlights several key advantages of AEPC II:
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